molecular formula C11H16N2O6 B8557079 Dimethyl 2,2'-(2,2-dimethyl-4,5-dioxoimidazolidine-1,3-diyl)diacetate CAS No. 61627-49-4

Dimethyl 2,2'-(2,2-dimethyl-4,5-dioxoimidazolidine-1,3-diyl)diacetate

Cat. No. B8557079
CAS RN: 61627-49-4
M. Wt: 272.25 g/mol
InChI Key: SJLBWIWZODZURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2,2'-(2,2-dimethyl-4,5-dioxoimidazolidine-1,3-diyl)diacetate is a useful research compound. Its molecular formula is C11H16N2O6 and its molecular weight is 272.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl 2,2'-(2,2-dimethyl-4,5-dioxoimidazolidine-1,3-diyl)diacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 2,2'-(2,2-dimethyl-4,5-dioxoimidazolidine-1,3-diyl)diacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61627-49-4

Product Name

Dimethyl 2,2'-(2,2-dimethyl-4,5-dioxoimidazolidine-1,3-diyl)diacetate

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

IUPAC Name

methyl 2-[3-(2-methoxy-2-oxoethyl)-2,2-dimethyl-4,5-dioxoimidazolidin-1-yl]acetate

InChI

InChI=1S/C11H16N2O6/c1-11(2)12(5-7(14)18-3)9(16)10(17)13(11)6-8(15)19-4/h5-6H2,1-4H3

InChI Key

SJLBWIWZODZURY-UHFFFAOYSA-N

Canonical SMILES

CC1(N(C(=O)C(=O)N1CC(=O)OC)CC(=O)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 12.8 g (0.1 mole) of 2,2-dimethylimidazolidine-4,5-dione in 70 ml of dimethyl formamide is slowly added dropwise, with stirring, at 20°-30° C to a suspension of 4.8 g (0.2 mole) of sodium hydride in 60 ml of dimethyl formamide. When the uptake of hydrogen has ceased, a solution of 33.4 g (0.2 mole) of bromacetic acid ethyl ester in 30 ml of dimethylformamide is added dropwise at 40°-50° C. After it has been stirred for 1 hour at 80° C, the reaction mixture is evaporated to dryness in vacuo. The residue is washed with ether and taken up in chloroform. The insoluble potassium bromide is filtered off and the chloroform solution evaporated. The residue is recrystallised from n-butanol to yield 7.8 g of colourless crystals with a melting point of 129°-130° C. The infra-red and nuclear magnetic resonance spectra confirm the presumed structure and the results of the elemental analysis are:
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
33.4 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

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